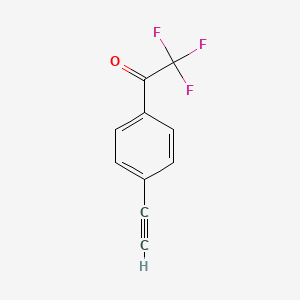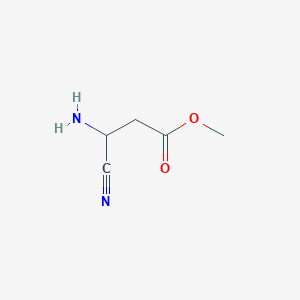![molecular formula C9H16ClNO B13519124 2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of nitrogen and oxygen atoms within its molecular framework, which contributes to its distinct chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride typically involves organic synthesis techniques. One common method includes the reaction of a suitable precursor with a nitrogen-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as ether or chloroform, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride may involve large-scale organic synthesis processes. These processes are optimized for yield and purity, often utilizing automated systems for precise control of reaction parameters. The final product is typically obtained as a white to pale yellow crystalline solid.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Applications De Recherche Scientifique
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azadispiro[3.1.3{6}.1{4}]decane : Lacks the hydroxyl group present in 2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride.
- 2-Oxa-8-azadispiro[3.1.3{6}.1{4}]decane : Contains an oxygen atom in place of one of the carbon atoms in the spirocyclic structure.
Uniqueness
2-Azadispiro[3.1.3{6}.1{4}]decan-8-ol hydrochloride is unique due to its specific spirocyclic structure and the presence of both nitrogen and oxygen atoms. This combination of features imparts distinct chemical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C9H16ClNO |
|---|---|
Poids moléculaire |
189.68 g/mol |
Nom IUPAC |
8-azadispiro[3.1.36.14]decan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-7-1-8(2-7)3-9(4-8)5-10-6-9;/h7,10-11H,1-6H2;1H |
Clé InChI |
KHFBBETZXGXFRM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CC3(C2)CNC3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



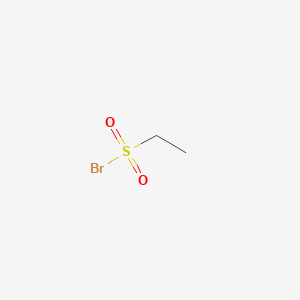
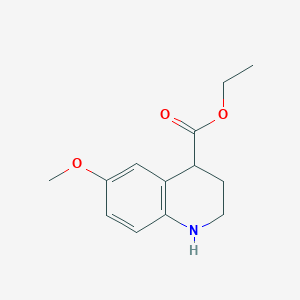
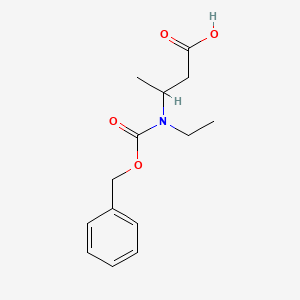

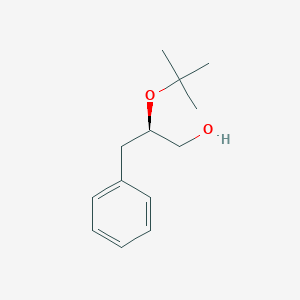
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13519080.png)

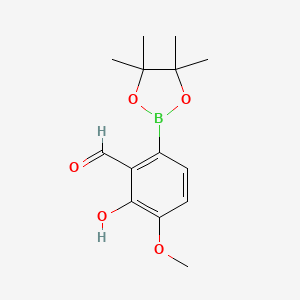
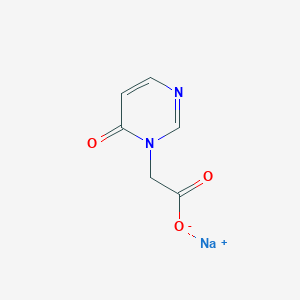
![N-{[4-(1-aminoethyl)phenyl]methyl}-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13519108.png)
